molecular formula C14H8N2 B1608150 4-(2-Cyanophenyl)benzonitrile CAS No. 42289-52-1

4-(2-Cyanophenyl)benzonitrile

Cat. No.: B1608150
CAS No.: 42289-52-1
M. Wt: 204.23 g/mol
InChI Key: LCMOCANUWRJQAS-UHFFFAOYSA-N
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Description

4-(2-Cyanophenyl)benzonitrile is a bifunctional aromatic compound featuring two phenyl rings connected via a single bond, with a nitrile (-CN) group attached to each ring. The compound’s structural rigidity and electronic properties make it a versatile building block in materials science and pharmaceutical chemistry.

Properties

IUPAC Name

2-(4-cyanophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMOCANUWRJQAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362722
Record name 4-(2-Cyanophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42289-52-1
Record name 4-(2-Cyanophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-(2-Cyanophenyl)benzonitrile involves the reaction of 2-bromobenzonitrile with 4-cyanophenylboronic acid in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Cyanophenyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(2-Cyanophenyl)benzonitrile has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: It is involved in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and polymers

Mechanism of Action

The mechanism by which 4-(2-Cyanophenyl)benzonitrile exerts its effects depends on its specific application. In medicinal chemistry, for example, it may act as an inhibitor of certain enzymes by binding to their active sites. The nitrile groups can interact with amino acid residues in the enzyme, leading to inhibition of its activity. The molecular targets and pathways involved vary depending on the specific biological system being studied .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares 4-(2-Cyanophenyl)benzonitrile with analogous compounds, emphasizing substituent positions, molecular weights, and applications:

Compound Name Molecular Formula Key Substituents/Features Applications/Properties References
This compound C₁₄H₈N₂ Two phenyl rings with -CN groups at positions 2 and 4 Potential intermediate for supramolecular materials or pharmaceuticals (inferred from analogs)
2-(4-(4-Cyanostyryl)styryl)benzonitrile (CAS 13001-38-2) C₂₂H₁₄N₂ Extended π-conjugation via styryl groups Fluorescent brightener (e.g., in textiles); high quantum yield
4-[(4-(2-Cyanoethenyl)-2,6-dimethylphenyl)amino]benzonitrile C₁₈H₁₄N₄ Cyanoethenyl and dimethyl groups Non-nucleoside reverse transcriptase inhibitor (HIV-1); amphiphilic properties enhance bioavailability
4-((7-Mesitylamino)-triazolo[1,5-a]pyrimidin-5-yl)amino)benzonitrile C₂₃H₂₀N₆ Triazolo-pyrimidine and mesityl groups Potent HIV-1 inhibitor; structural optimization for binding affinity
4-(2-Hydroxyethyl)benzonitrile C₉H₉NO Hydroxyethyl group at position 4 Intermediate for drug synthesis; polar substituent enhances solubility

Physical and Chemical Properties

  • Thermal Stability: Compounds with extended π-systems (e.g., 2-(4-(4-Cyanostyryl)styryl)benzonitrile) exhibit higher melting points (>200°C) due to rigid structures . In contrast, hydroxylated derivatives like 4-(2-Hydroxyethyl)benzonitrile have lower melting points (~100°C) due to hydrogen bonding .
  • Solubility : Polar substituents (e.g., -OH in 4-(2-Hydroxyethyl)benzonitrile ) improve aqueous solubility, whereas hydrophobic groups (e.g., mesityl in triazolo-pyrimidine derivatives) enhance lipid membrane permeability .
  • Reactivity: The nitrile groups in this compound can undergo nucleophilic addition or cycloaddition reactions, as seen in click chemistry syntheses of triazole derivatives (e.g., 4-[(4-Phenyl-1H-triazol-1-yl)methyl]benzonitrile) .

Biological Activity

4-(2-Cyanophenyl)benzonitrile is an aromatic nitrile compound with significant potential in medicinal chemistry and materials science. Its unique structural characteristics, including the presence of two nitrile groups, suggest diverse biological activities and applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C15_{15}H10_{10}N2_{2}
  • Molecular Weight : 234.25 g/mol
  • Functional Groups : Nitrile (C≡N), aromatic rings

The compound's biphenyl structure contributes to its unique electronic properties, making it a suitable candidate for various biological interactions.

While specific mechanisms of action for this compound in biological systems are not thoroughly documented, it is believed that the nitrile groups may interact with biological macromolecules, potentially leading to enzyme inhibition or receptor modulation. The compound's structural features suggest possible applications in drug design targeting specific enzymes or receptors.

Anticancer Properties

Research indicates that compounds structurally similar to this compound exhibit notable anticancer activities. For instance, derivatives have shown anti-proliferative effects against various cancer cell lines, including non-small cell lung cancer (NSCLC), melanoma, and breast cancer .

  • Case Study : A study on related compounds demonstrated dose-dependent cytotoxic effects against a panel of human cancer cell lines, highlighting their potential as therapeutic agents .

Synthesis and Research Applications

This compound serves as an important building block in organic synthesis. Its versatile reactivity allows for the development of more complex organic molecules with various functionalities. The compound has applications in:

  • Pharmaceutical Development : As a precursor for biologically active compounds.
  • Materials Science : In the production of dyes and polymers.

Comparative Analysis with Similar Compounds

The following table summarizes key comparisons between this compound and its analogs:

Compound NameUnique FeaturesBiological Activity Potential
4-(Cyanophenyl)benzonitrileSingle nitrile groupModerate
4-(2-Carboxyphenyl)benzonitrileCarboxylic acid functional groupHigh
4-(2-Aminophenyl)benzonitrileAmino groupHigh

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